molecular formula C9H19N B081690 2-Propylazepane CAS No. 13748-14-6

2-Propylazepane

Cat. No. B081690
CAS RN: 13748-14-6
M. Wt: 141.25 g/mol
InChI Key: JTPMDWPBRFXVQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Propylazepane and its derivatives involves various methodologies, including the use of one-pot synthesis techniques. A notable method involves the green and efficient one-pot synthesis of N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamide derivatives via an Ugi four-center, three-component reaction in water under reflux conditions without a catalyst, highlighting an eco-friendly approach to synthesizing azepane derivatives (Rasouli et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-Propylazepane derivatives has been explored through various characterizations. For instance, the synthesis and characterization of novel conductive copolymer poly[(phenylazepane-2-one)-co-(pyrrole)] was reported, combining the properties of conductivity and solubility. This study utilized acid-exchanged clay as a catalyst, showcasing the molecular structure through NMR, UV-Vis, and FT-IR spectroscopy, providing insights into the backbone and functional groups of the synthesized copolymers (Kherroub et al., 2020).

Chemical Reactions and Properties

2-Propylazepane and its derivatives participate in a variety of chemical reactions, exhibiting diverse chemical properties. The carbonylation reactions, for example, have been widely studied. One study discusses the palladium-catalyzed oxidative carbonylation of prop-2-ynylamides leading to oxazolines and bisoxazolines, demonstrating the versatility of 2-Propylazepane derivatives in synthesizing heterocyclic compounds (Bacchi et al., 2002).

Physical Properties Analysis

The physical properties of 2-Propylazepane derivatives, such as solubility and thermal stability, have been analyzed in several studies. For example, the synthesis and characterization of carboxymethyl xylan-g-poly(propylene oxide) demonstrated improved solubility in common solvents and thermal stability up to 333°C, indicating the potential for various industrial applications (Peng et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-Propylazepane derivatives, such as reactivity and functional group transformations, are crucial for their application in organic synthesis. The electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides and acetic anhydride showcased the ability to manipulate the functional groups on the 2-Propylazepane backbone, enabling the synthesis of valuable ketone intermediates with high yield and selectivity (He et al., 2007).

Scientific Research Applications

  • Effects on Pregnant Dams and Embryo-Fetal Development in Mice : Studies have shown that 2-Bromopropane (2-BP) can be embryotoxic and teratogenic at high doses in mice. It caused a decrease in fetal weight, an increase in fetal malformation, and fetal ossification delay at high doses, indicating its potential hazard during pregnancy (Kim et al., 2004).

  • Effects on Pregnant Dams and Embryo-Fetal Development in Rats : Similar to the effects observed in mice, 2-BP caused developmental toxicity in pregnant rats, including an increase in fetal deaths and a reduction in fetal body weight, suggesting its embryotoxic and teratogenic nature (Kim et al., 2004).

  • Hematopoietic and Reproductive Hazards in Korean Electronic Workers : A study on Korean electronic workers exposed to solvents containing 2-BP revealed significant reproductive and hematopoietic hazards, including secondary amenorrhea in female workers and reduced sperm count in male workers (Kim et al., 1996).

  • Oxidative Denitrification by Mouse Liver Microsomes : Research on 2-Nitropropane, a compound related to 2-BP, indicated that it undergoes oxidative denitrification in mouse liver microsomes, suggesting a potential mechanism for its hepatocytotoxic effects (Dayal et al., 1991).

  • Assessment of Embryotoxicity in Mice : Further supporting the embryotoxic nature of 2-BP, this study found decreases in fetal body weight and other developmental abnormalities at high doses in mice (Kim et al., 2003).

  • Oxidative DNA and RNA Damage in Rats : 2-Nitropropane was found to cause significant oxidative damage to DNA and RNA in rat livers, indicating a potential mechanism for its carcinogenicity (Fiala et al., 1989).

Future Directions

The future directions for 2-Propylazepane and similar azepane-based compounds are promising. They continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

properties

IUPAC Name

2-propylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-6-9-7-4-3-5-8-10-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPMDWPBRFXVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393613
Record name 2-propylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylazepane

CAS RN

13748-14-6
Record name 2-propylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GR Proctor, J Redpath - MONOCYCLIC AZEPINES, 1996 - Wiley Online Library
… A full recipe has been published for the case of 2-propylazepane (52). 49 It was furthermore demonstrated that if simple Grignard reagents in non-polar solvents replaced ‘Bu2A1H in …
Number of citations: 0 onlinelibrary.wiley.com
J Renault, C Bouvry, JF Cupif… - The Journal of Organic …, 2023 - ACS Publications
… (33) For example, the synthesis of 2-propylazepane 14c has been carried out through the reductive alkylation of N-benzylcaprolactam (34) or from the addition of Grignard reagents on …
Number of citations: 1 pubs.acs.org
M Azepines - MONOCYCLIC AZEPINES - Wiley Online Library
Until recently, the only references to [4H] azepin4ones appeared during 1972. First, it was disclosed that if the oxygenation of [lflazepines (5, R2= R3= R4= H, R'= H or'Pr) previously …
Number of citations: 0 onlinelibrary.wiley.com
HQ Deng, XY Qian, YX Li, JF Zheng, L Xie… - Organic Chemistry …, 2014 - pubs.rsc.org
The reductive alkylation of secondary lactams is an important transformation in the total synthesis of alkaloids and pharmaceuticals. Methods for this transformation are scarce. We …
Number of citations: 37 pubs.rsc.org

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